molecular formula C13H18N2O5S B3987453 Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate

Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate

Cat. No.: B3987453
M. Wt: 314.36 g/mol
InChI Key: KUNOSOWHIZPZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is notable for its unique structure, which includes a dimethylsulfamoyl group attached to a benzoyl moiety, further linked to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate typically involves the reaction of 4-(dimethylsulfamoyl)benzoic acid with methyl 2-amino propanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and carboxylic acid derivatives, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate is unique due to its combination of a sulfonamide group and an ester functionality, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and potential biological activities, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-9(13(17)20-4)14-12(16)10-5-7-11(8-6-10)21(18,19)15(2)3/h5-9H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNOSOWHIZPZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.